5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 857748-65-3 . It has a molecular weight of 177.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride . The InChI code is 1S/C5H7N3S.ClH/c6-5-8-7-4(9-5)3-1-2-3;/h3H,1-2H2,(H2,6,8);1H . This indicates the presence of a cyclopropyl group attached to the 5th position of a 1,3,4-thiadiazol-2-amine ring, along with a hydrochloride group.Physical And Chemical Properties Analysis
5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is a powder that is stored at room temperature . It has a melting point of 113-116 degrees Celsius .Scientific Research Applications
Heterocyclic Chemistry and Pharmacological Potential
Thiadiazole compounds, including derivatives similar to "5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride," have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The synthesis and evaluation of bis-heterocyclic derivatives incorporating thiadiazole moieties have shown significant antimicrobial and anti-inflammatory activities, highlighting the versatility of these compounds in medicinal chemistry (Ravindra Kumar & Hament Panwar, 2015).
Neuroprotective and Antiproliferative Properties
Research on novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles has revealed neuroprotective and antiproliferative properties, with select compounds showing good selectivity towards cancer cells. This suggests potential applications in developing antitumor therapies and exploring the mechanisms underlying these effects (A. Proshin et al., 2019).
Structural and Electronic Properties
Studies have also focused on the structural and electronic properties of thiadiazole derivatives. For example, detailed analyses using density functional theory (DFT) calculations have provided insights into the molecular structure, electronic properties, and potential applications of these compounds as nonlinear optical (NLO) materials. Such research underscores the importance of thiadiazole derivatives in materials science and their potential for various technological applications (Nagaraju Kerru et al., 2019).
Synthesis and Application in Organic Chemistry
The synthesis of thiadiazole derivatives from cyclopropane dicarboxylic acid and their subsequent characterization have provided valuable contributions to organic synthesis methodologies. These studies not only expand the chemical toolbox available to researchers but also demonstrate the potential of thiadiazole derivatives in developing novel compounds with significant biological activities (A. Sharba et al., 2005).
Anticancer Activities
Further research into 1,3,4-thiadiazole analogues has shown promising anticancer activities, with certain derivatives exhibiting significant effects against breast adenocarcinoma cells. These findings suggest a potential pathway for the development of new anticancer agents, highlighting the importance of thiadiazole derivatives in therapeutic applications (S. Krishna et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-cyclopropyl-1,3,4-thiadiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c6-5-8-7-4(9-5)3-1-2-3;/h3H,1-2H2,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTGKIAQFCVREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride | |
CAS RN |
857748-65-3 |
Source
|
Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.